![molecular formula C6H6OS B12883109 4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)
4,6-Dihydrothieno[2,3-c]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dihydrothieno[2,3-c]furan is a heterocyclic compound characterized by a fused ring structure containing both sulfur and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydrothieno[2,3-c]furan typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a furan derivative reacts with a dienophile under controlled conditions to form the desired compound . Another approach involves the use of organolithium reagents to facilitate the formation of the thieno-furan ring system .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dihydrothieno[2,3-c]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thieno-furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted thieno-furan derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4,6-Dihydrothieno[2,3-c]furan has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,6-Dihydrothieno[2,3-c]furan involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile
- Thieno[2,3-b]pyridine derivatives
Comparison: 4,6-Dihydrothieno[2,3-c]furan is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while thieno[2,3-b]pyridine derivatives also contain a thieno ring, their biological activities and applications may differ significantly due to variations in their molecular structure .
Eigenschaften
Molekularformel |
C6H6OS |
|---|---|
Molekulargewicht |
126.18 g/mol |
IUPAC-Name |
4,6-dihydrothieno[2,3-c]furan |
InChI |
InChI=1S/C6H6OS/c1-2-8-6-4-7-3-5(1)6/h1-2H,3-4H2 |
InChI-Schlüssel |
AKRADPJGDPPMLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CO1)SC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


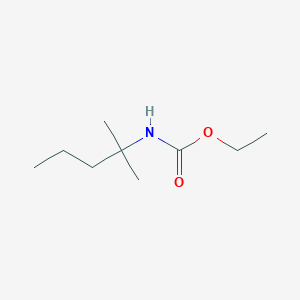
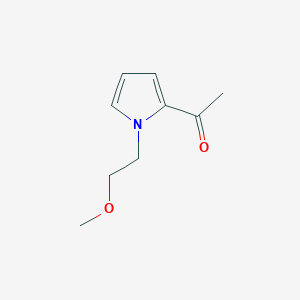

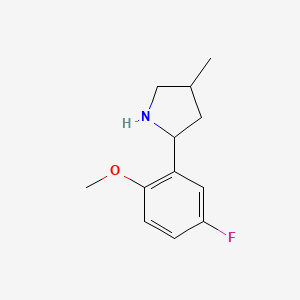
![7,7'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol]](/img/structure/B12883054.png)
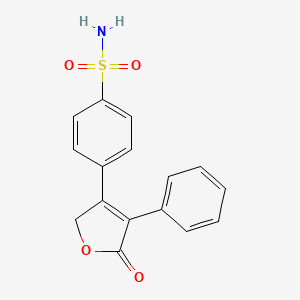
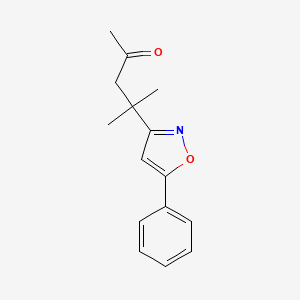
![6-Quinolinamine, 5-[(4-methylphenyl)azo]-](/img/structure/B12883069.png)
![1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12883084.png)
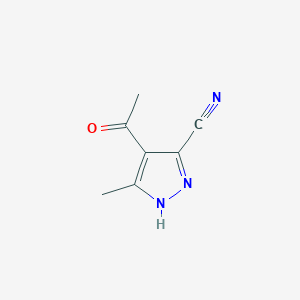
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12883092.png)

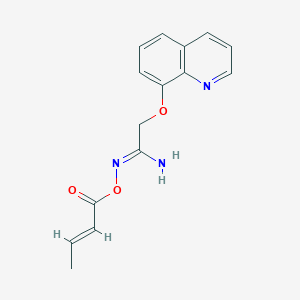
![Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-](/img/structure/B12883114.png)
